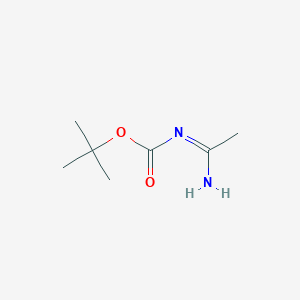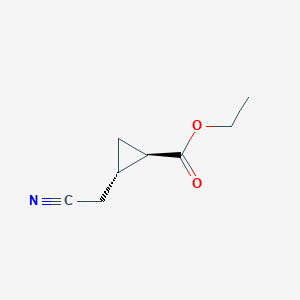![molecular formula C11H7N3 B1521421 [2,3'-Bipyridine]-4-carbonitrile CAS No. 1214370-19-0](/img/structure/B1521421.png)
[2,3'-Bipyridine]-4-carbonitrile
Vue d'ensemble
Description
[2,3'-Bipyridine]-4-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of two pyridine rings connected at the 2 and 3 positions, with a cyano group (-CN) attached to the 4 position of one of the pyridine rings
Synthetic Routes and Reaction Conditions:
Heterocoupling Reactions: One common method involves the heterocoupling of pyridine derivatives using metal catalysts such as palladium or nickel. The reaction typically involves the coupling of 2-bromopyridine with 3-cyanopyridine in the presence of a palladium catalyst under optimized conditions.
Electrochemical Methods: Another approach is the electrochemical synthesis, where the pyridine derivatives are subjected to an electrochemical reaction to form the bipyridine structure. This method offers a green alternative to traditional chemical synthesis.
Industrial Production Methods: The industrial production of this compound often involves large-scale heterocoupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous catalysts and optimized reaction conditions ensures the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of [2,3'-Bipyridine]-4-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: [2,3'-Bipyridine]-4-amine
Substitution: Various substituted bipyridines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: [2,3'-Bipyridine]-4-carbonitrile is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases. Industry: Its applications in the synthesis of organic materials and its role as a building block in the production of advanced materials are being investigated.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
[2,2'-Bipyridine]
[2,2'-Bipyridine]-4,4'-dicarbonitrile
[2,3'-Bipyridine]-4-amine
Uniqueness: [2,3'-Bipyridine]-4-carbonitrile is distinguished by the presence of the cyano group at the 4 position, which imparts unique chemical properties and reactivity compared to its analogs. This structural feature allows for diverse chemical transformations and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYQZMFCIXKNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)






![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)






